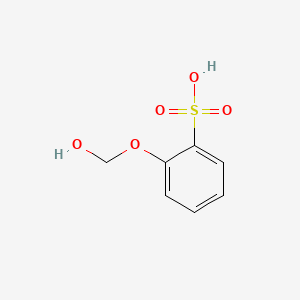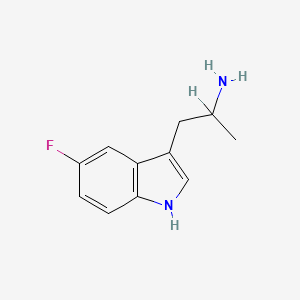
5-氟-α-甲基色胺
描述
Synthesis Analysis
The synthesis of 5-Fluoro-alpha-methyltryptamine and similar compounds often involves complex organic reactions, aiming for specificity and high yield. The compound's selective inhibition of MAO-A, with much higher sensitivity compared to MAO-B, is significant for its synthesis, as it suggests potential therapeutic applications in neuropsychiatric disorders (Kinemuchi et al., 1988).
Molecular Structure Analysis
The molecular structure of 5-Fluoro-alpha-methyltryptamine is crucial for its interaction with biological targets. The presence of a fluorine atom likely influences its binding affinity and selectivity towards MAO-A, contributing to its inhibitory action. Detailed structural analysis can provide insights into its mechanism of action at the molecular level.
Chemical Reactions and Properties
5-Fluoro-alpha-methyltryptamine's chemical reactivity is characterized by its interaction with MAO enzymes. Its competitive inhibition of MAO-A suggests specific binding sites and interactions that could be explored for designing targeted therapies (Kinemuchi et al., 1988).
科学研究应用
血清素-去甲肾上腺素-多巴胺释放剂
5-氟-α-甲基色胺已被发现是一种平衡良好的血清素-去甲肾上腺素-多巴胺释放剂 . 这意味着它可以刺激这些神经递质的释放,这些神经递质在情绪调节、警觉性和认知中起着至关重要的作用。这种特性可能有可能用于治疗情绪障碍和认知障碍。
5-HT2A 受体激动剂
该化合物是一种 5-HT2A 受体激动剂 . 5-HT2A 受体是 5-HT 受体的亚型,它与神经递质血清素结合。该受体的激活与一系列效应有关,包括皮质活动增加、认知过程改变和幻觉。这可能有助于研究精神疾病和致幻药物的作用机制。
MAO-A 抑制剂
5-氟-α-甲基色胺是一种有效且特异性的 MAO-A 抑制剂 . 单胺氧化酶 A (MAO-A) 是一种酶,它分解单胺类神经递质,包括血清素、去甲肾上腺素和多巴胺。抑制这种酶可以提高这些神经递质的水平,这可能对情绪和行为产生各种影响。这种特性可能在开发抗抑郁药和抗焦虑药中得到利用。
迷幻研究
由于其迷幻特性,5-氟-α-甲基色胺可用于研究迷幻药物的作用机制及其潜在的治疗用途 . 然而,重要的是要注意,它尚未在人体中进行测试,并且由于其对 MAO-A 的强力抑制作用,可能很危险 .
神经药理学
该化合物对神经递质系统的多种作用可能使其成为神经药理学研究中的宝贵工具 . 它可用于研究不同神经递质和受体在大脑功能和行为中的作用。
化学探针
鉴于其与各种神经递质系统的特定相互作用,5-氟-α-甲基色胺可用于作为化学探针来研究这些系统 . 这可能为大脑功能和精神疾病机制提供宝贵的见解。
作用机制
安全和危害
5-Fluoro-alpha-methyltryptamine could be dangerous due to its strong inhibition of MAO-A . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers There are several papers that discuss tryptamines and their effects. For example, one review provides a comprehensive update on tryptamine hallucinogens, including their historical background, prevalence, patterns of use and legal status, chemistry, toxicokinetics, toxicodynamics, and their physiological and toxicological effects on animals and humans . Another paper discusses the toxicology and analysis of psychoactive tryptamines .
生化分析
Biochemical Properties
5-Fluoro-alpha-methyltryptamine acts as a well-balanced serotonin-norepinephrine-dopamine releasing agent. It is also a potent and specific inhibitor of monoamine oxidase A (MAO-A) and a 5-HT2A receptor agonist . These interactions suggest that 5-Fluoro-alpha-methyltryptamine can influence neurotransmitter levels and receptor activity, leading to its psychoactive effects. The compound’s ability to inhibit MAO-A is particularly significant, as it can prevent the breakdown of monoamines, thereby increasing their availability in the synaptic cleft.
Cellular Effects
5-Fluoro-alpha-methyltryptamine has been shown to affect various cellular processes. It influences cell signaling pathways by acting as a serotonin receptor agonist, which can lead to changes in gene expression and cellular metabolism . The compound’s interaction with serotonin receptors can result in altered neurotransmitter release and uptake, impacting overall cell function. Additionally, its MAO-A inhibitory activity can lead to increased levels of serotonin, norepinephrine, and dopamine within cells, further affecting cellular processes.
Molecular Mechanism
At the molecular level, 5-Fluoro-alpha-methyltryptamine exerts its effects through several mechanisms. It binds to and activates 5-HT2A receptors, leading to downstream signaling events that can alter cellular function . The compound also inhibits MAO-A, preventing the breakdown of monoamines and increasing their levels in the brain. This dual action on serotonin receptors and MAO-A contributes to its psychoactive properties. Furthermore, 5-Fluoro-alpha-methyltryptamine’s ability to release serotonin, norepinephrine, and dopamine suggests it can modulate multiple neurotransmitter systems simultaneously.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-alpha-methyltryptamine can vary over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-alpha-methyltryptamine can produce sustained changes in neurotransmitter levels and receptor activity, which may persist even after the compound is no longer present . These temporal effects highlight the importance of understanding the compound’s pharmacokinetics and dynamics in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Fluoro-alpha-methyltryptamine in animal models are dose-dependent. At lower doses, the compound may produce mild stimulant and entactogenic effects, while higher doses can lead to more pronounced psychedelic experiences . High doses of 5-Fluoro-alpha-methyltryptamine can also result in toxic or adverse effects, such as serotonin syndrome, due to excessive inhibition of MAO-A and increased monoamine levels. These findings underscore the need for careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
5-Fluoro-alpha-methyltryptamine is involved in several metabolic pathways, primarily through its interaction with MAO-A. By inhibiting this enzyme, the compound prevents the breakdown of monoamines, leading to increased levels of serotonin, norepinephrine, and dopamine . This inhibition can affect metabolic flux and alter the balance of neurotransmitters in the brain. Additionally, the compound’s metabolism may involve other enzymes and cofactors, which can influence its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, 5-Fluoro-alpha-methyltryptamine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and into specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its overall activity and effects. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of 5-Fluoro-alpha-methyltryptamine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy. Studying the subcellular distribution of 5-Fluoro-alpha-methyltryptamine can provide insights into its mode of action and potential therapeutic applications.
属性
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGFDWBZMCPVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95173-09-4 (unspecified hydrochloride) | |
| Record name | 5-Fluoro-alpha-methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70991512 | |
| Record name | 5-Fluoro-alpha-methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
712-08-3 | |
| Record name | 5-Fluoro-α-methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-alpha-methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-alpha-methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-AMT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P46235ZAP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-FMT interact with its target and what are the downstream effects?
A1: 5-FMT acts as a reversible, competitive inhibitor of monoamine oxidase A (MAO-A) [, ]. MAO-A is an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 5-FMT prevents the degradation of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This increase in neurotransmitter levels can have various effects on the central nervous system.
Q2: What is the structural characterization of 5-FMT?
A2:
Q3: Can you elaborate on the structure-activity relationship (SAR) of 5-FMT and similar compounds?
A3: Research indicates that subtle structural modifications to 5-FMT can significantly impact its activity and selectivity towards MAO-A and MAO-B. For example, replacing the fluorine atom with a chlorine atom and shifting the methyl group from the alpha to the beta position of the side chain results in p-chloro-beta-methylphenethylamine (p-CMPEA), a compound that exhibits high selectivity for MAO-B [, ]. These findings highlight the importance of specific structural features in determining the interaction with MAO enzymes.
Q4: What in vivo studies have been conducted with 5-FMT?
A4: One study investigated the effects of 5-FMT on head-twitch responses in mice, a behavioral model often used to assess the activity of serotonergic compounds []. The researchers found that 5-FMT induced head-twitch responses, and this effect was inhibited by ketanserin and gamma-mangostin, both known antagonists of the serotonin 5-HT2A receptor. These findings suggest that 5-FMT may exert some of its behavioral effects through interactions with 5-HT2A receptors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



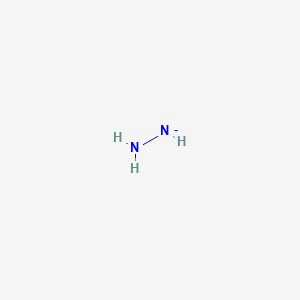
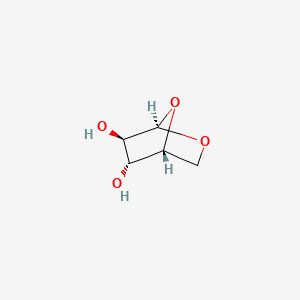
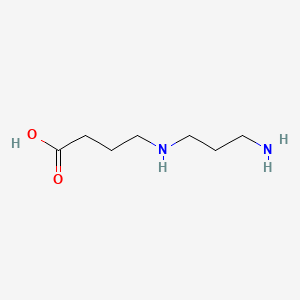


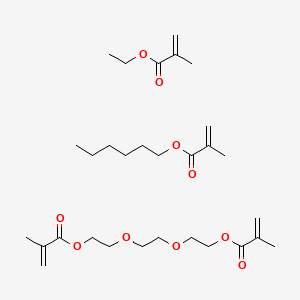
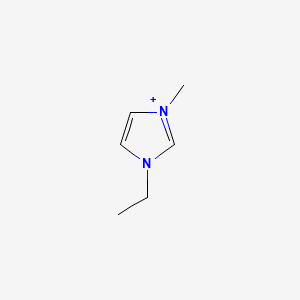

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)



